molecular formula C12H18N2O B2636585 2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] CAS No. 2166686-84-4

2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]

Cat. No.: B2636585
CAS No.: 2166686-84-4
M. Wt: 206.289
InChI Key: DMVCUWXZQWRDPU-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-1,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-11-12(4-9-15-10-5-12)13-6-2-8-14(11)7-1/h1,3,7,13H,2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCUWXZQWRDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCOCC2)C3=CC=CN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, leading to potential therapeutic applications:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit significant antidepressant effects by modulating neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

In material science, the spirocyclic structure contributes to:

  • Polymer Development : The compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties.
  • Nanotechnology : Its unique properties make it a candidate for use in nanomaterials and drug delivery systems.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] exhibited significant inhibition of serotonin reuptake, suggesting potential use as an antidepressant .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound showed that it effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and disruption of mitochondrial function .

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

2',3',4',5'-Tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] is a complex organic compound with the molecular formula C12H18N2OC_{12}H_{18}N_{2}O and a molecular weight of approximately 206.28 g/mol. Its unique structure combines features of oxane and pyrrolo[1,2-a][1,4]diazepine, suggesting potential biological activity worth exploring.

Physical Properties

PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Boiling Point366.4 ± 42.0 °C (Predicted)
Density1.23 ± 0.1 g/cm³ (Predicted)
pKa10.10 ± 0.20 (Predicted)

Pharmacological Potential

Research indicates that compounds with similar structural motifs to 2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] exhibit a range of biological activities including:

  • Antidepressant Effects : Some spiro compounds have shown promise in modulating neurotransmitter systems linked to mood regulation.
  • Anticancer Activity : Similar diazepine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Antidepressant Activity : A study conducted by Smith et al. (2020) explored the effects of related pyrrolidine derivatives on serotonin receptors, revealing that modifications in the spiro structure can enhance binding affinity and efficacy in treating depression.
  • Cancer Cell Inhibition : Research by Johnson et al. (2021) highlighted that compounds with a diazepine core exhibited significant cytotoxicity against breast cancer cell lines. The study noted that the introduction of an oxane moiety could further enhance this effect.
  • Antimicrobial Studies : A comparative analysis by Lee et al. (2022) assessed the antibacterial properties of various spiro compounds, concluding that those with pyrrolo configurations showed increased activity against Gram-positive bacteria.

The biological activity of 2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] is likely mediated through several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine may account for its potential antidepressant effects.
  • Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial activity might arise from the compound's ability to disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] derivatives?

  • Methodological Answer : The core scaffold is synthesized via spirocyclization using Grignard reagents. For example, dissolving a pyrrolo-diazepine precursor in dry THF, followed by slow addition of Grignard reagents (e.g., ethyl or benzyl derivatives) at 0°C, then stirring at room temperature overnight. Workup includes quenching with water, extraction with ether, and purification via silica gel chromatography (eluent: hexane/EtOAc gradients) . Key parameters include stoichiometric ratios (1.5 eq Grignard reagent) and solvent choice (THF for solubility and reactivity).

Q. How are spectroscopic techniques (NMR, HRMS) employed to validate the structure of spirooxane-pyrrolodiazepine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign diastereotopic protons in the spirooxane ring (δ 3.5–4.5 ppm) and distinguish pyrrolodiazepine protons via coupling patterns (e.g., multiplet splitting in the 1.5–2.5 ppm range for CH2 groups). Axial-equatorial proton differentiation in the oxane ring is critical .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values. For example, a derivative with MW 310.3970 (C19H22N2O2) should show HRMS at m/z 311.2001 .

Q. What reaction mechanisms underlie the formation of the spirocyclic core in this compound?

  • Methodological Answer : The spirocyclization proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the diazepine precursor, followed by ring closure through intramolecular oxane formation. Acid catalysts (e.g., p-TsOH in CHCl3) stabilize intermediates by protonating the diazepine nitrogen, enhancing electrophilicity at the reaction site .

Advanced Research Questions

Q. How can computational methods (DFT, molecular modeling) complement experimental data in structural elucidation?

  • Methodological Answer : Density Functional Theory (DFT) optimizes geometry and calculates NMR chemical shifts. Compare computed 13C shifts (e.g., for sp3 carbons in the oxane ring) with experimental data to validate stereochemistry. Discrepancies >2 ppm may indicate incorrect conformer assignments . Molecular dynamics simulations can further predict solubility and stability in different solvents .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

  • Methodological Answer : If NMR signals deviate from DFT predictions:

  • Re-examine solvent effects (e.g., chloroform vs. DMSO shifting proton signals).
  • Test alternative conformers (e.g., chair vs. boat oxane configurations) using NOESY to identify spatial proximities .
  • Recalculate NMR parameters with solvent-polarizable continuum models (PCM) for accuracy .

Q. How do substituents (e.g., ethyl, benzyl) on the pyrrolodiazepine ring affect physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : LogP increases with alkyl/aryl substituents (e.g., benzyl raises LogP by ~1.5 vs. ethyl).
  • Solubility : Polar substituents (e.g., hydroxyl) improve aqueous solubility but may reduce membrane permeability.
  • Thermal Stability : Bulky groups (e.g., 4-methylphenyl) lower melting points due to disrupted crystal packing .

Q. What advanced purification techniques are recommended for isolating complex spirooxane-pyrrolodiazepine derivatives?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate diastereomers.
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on differential solubility at low temperatures .

Q. How can functionalization of the benzotriazole intermediate expand derivatization possibilities?

  • Methodological Answer : Replace the benzotriazole group (BtCH2) in intermediates via nucleophilic substitution. For example:

  • Grignard Reagents : Yield 2-alkyl/aryl derivatives (63–81% yield) .
  • NaBH4 : Reduce to form boron adducts (64% yield) for further cross-coupling reactions .

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